molecular formula C24H20FN3O3S B2962597 2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 451467-26-8

2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No. B2962597
CAS RN: 451467-26-8
M. Wt: 449.5
InChI Key: AWBSZPDYRXPVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazoline, which is a type of organic compound. Quinazolines are part of a class of compounds known as heterocyclic aromatic compounds, which contain a ring structure made up of carbon atoms and at least one atom that is not carbon (in this case, nitrogen). They are often used in the development of pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring and the addition of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a carboxamide group, a prop-2-enyl group, and a methylsulfanyl group, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the carboxamide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of fluoroquinolone-based 4-thiazolidinones and their screening for antifungal and antibacterial activities highlight the potential of quinazoline compounds in addressing microbial resistance. These compounds have shown varied efficacy against different microbial strains, suggesting the importance of quinazoline frameworks in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010).

Anti-inflammatory and Antibacterial Properties

Quinazoline derivatives attached to furan-2(3H)-ones have been reported to possess anti-inflammatory and antibacterial properties. A series of such compounds were synthesized and evaluated for their biological activities. Notably, these compounds exhibited significant anti-inflammatory activity and showed promise in antibacterial screening against common pathogens like Staphylococcus aureus and Escherichia coli. Their reduced gastrointestinal toxicity and lower lipid peroxidation potential compared to standards highlight their therapeutic potential (M. S. Alam et al., 2011).

Tyrosinase Inhibition and Antioxidant Activities

A study focusing on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives under ultrasound irradiation explored their application as tyrosinase inhibitors. These compounds demonstrated potent inhibitory effects on the enzyme tyrosinase, which is involved in melanin synthesis, indicating their potential in cosmetic and dermatological applications. Additionally, these derivatives exhibited antioxidant activities, suggesting their possible role in preventing oxidative stress-related diseases (Nilam C. Dige et al., 2019).

Antitumor Activities

The antitumor potential of quinazoline derivatives has also been investigated. For instance, the synthesis and characterization of a compound with a structure incorporating morpholino and indazole moieties alongside a quinazoline core were reported. This compound showed inhibition of cancer cell proliferation, indicating the relevance of quinazoline derivatives in cancer research and the development of new anticancer drugs (Xuechen Hao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinazoline derivatives have biological activity and are used in the development of drugs, including anticancer drugs .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c1-2-10-28-23(30)20-9-8-17(22(29)26-14-19-7-4-11-31-19)13-21(20)27-24(28)32-15-16-5-3-6-18(25)12-16/h2-9,11-13H,1,10,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBSZPDYRXPVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.